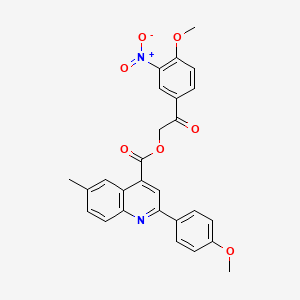![molecular formula C19H18N2O2 B11626699 Methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate](/img/structure/B11626699.png)
Methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,6-二甲基喹啉-4-基)氨基]苯甲酸甲酯是一种复杂的有机化合物,属于喹啉衍生物类。该化合物以存在一个被二甲基取代的喹啉环系以及一个连接到苯甲酸酯上的氨基为特征。喹啉衍生物以其多样的生物活性而闻名,广泛应用于药物化学。
准备方法
合成路线和反应条件
4-[(2,6-二甲基喹啉-4-基)氨基]苯甲酸甲酯的合成通常涉及以下步骤:
喹啉环的形成: 喹啉环可以通过弗里德兰德合成法合成,该方法涉及在酸性或碱性催化剂的存在下,将苯胺衍生物与羰基化合物反应.
取代反应:
工业生产方法
4-[(2,6-二甲基喹啉-4-基)氨基]苯甲酸甲酯的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件,以最大限度地提高产率和纯度,同时最大限度地降低成本和环境影响。 工业生产中使用的催化剂和溶剂通常因其效率和可回收性而被选择 .
化学反应分析
反应类型
4-[(2,6-二甲基喹啉-4-基)氨基]苯甲酸甲酯经历各种化学反应,包括:
常用试剂和条件
氧化: 过氧化氢、间氯过氧苯甲酸和其他过氧化物。
还原: 硼氢化钠、氢化铝锂和催化氢化。
取代: 卤代烷、酰氯和其他亲电试剂。
形成的主要产物
氧化: 喹啉N-氧化物。
还原: 还原的喹啉衍生物。
取代: 烷基化或酰化的喹啉衍生物。
科学研究应用
4-[(2,6-二甲基喹啉-4-基)氨基]苯甲酸甲酯在科学研究中有多种应用:
化学: 用作合成具有潜在生物活性的更复杂喹啉衍生物的构建块.
生物学: 研究其与生物大分子(如蛋白质和核酸)的相互作用.
医学: 研究其作为抗菌剂、抗疟疾剂和抗癌剂的潜力.
工业: 用于开发新材料和化学工艺.
作用机制
4-[(2,6-二甲基喹啉-4-基)氨基]苯甲酸甲酯的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。该化合物可以通过结合到酶的活性位点来抑制某些酶的活性,从而阻断底物进入。 此外,它可以与细胞受体相互作用,调节信号转导途径并影响细胞功能 .
相似化合物的比较
类似化合物
喹啉: 具有更简单结构的母体化合物。
2,6-二甲基喹啉: 缺乏氨基和苯甲酸酯基团。
4-氨基喹啉: 缺乏二甲基和苯甲酸酯基团。
独特性
4-[(2,6-二甲基喹啉-4-基)氨基]苯甲酸甲酯因其喹啉核心、二甲基取代、氨基和苯甲酸酯的组合而独一无二。 这种独特的结构赋予其特定的化学和生物学性质,使其区别于其他喹啉衍生物 .
属性
分子式 |
C19H18N2O2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
methyl 4-[(2,6-dimethylquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C19H18N2O2/c1-12-4-9-17-16(10-12)18(11-13(2)20-17)21-15-7-5-14(6-8-15)19(22)23-3/h4-11H,1-3H3,(H,20,21) |
InChI 键 |
MXDIMMDFTKZLJC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-({1-[(4-chlorobenzoyl)amino]-2-oxo-2-thien-2-ylethyl}amino)benzoate](/img/structure/B11626623.png)
![3-[4-(2-{[(1E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylene]amino}ethyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11626636.png)
![3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B11626637.png)
![(2Z)-2-[(3-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11626640.png)

![2-[(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11626645.png)
![(5Z)-2-(4-bromophenyl)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11626651.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626652.png)
![N'-{[2-(4-methoxyphenoxy)acetyl]oxy}pyridine-3-carboximidamide](/img/structure/B11626656.png)
![(2Z)-2-[3-methoxy-4-(3-methylbutoxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11626657.png)


![3-Ethyl 6-methyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11626673.png)
![2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626696.png)
